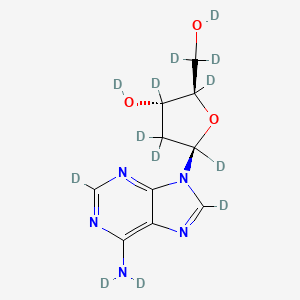

2'-Deoxyadenosine-d13

Description

Contextualization of 2'-Deoxyadenosine (B1664071) as a Canonical Nucleoside

A nucleoside is a structural subunit of nucleic acids, the molecules that carry genetic information. It is composed of a nitrogen-containing base (nucleobase) linked to a five-carbon sugar. wikipedia.org In the context of DNA, this sugar is 2'-deoxyribose. 2'-Deoxyadenosine (dA or dAdo) is a deoxyribonucleoside and one of the four fundamental building blocks of DNA. wikipedia.org It consists of the purine (B94841) nucleobase adenine (B156593) attached to a 2'-deoxyribose sugar moiety. wikipedia.orgwikipedia.org

The term "canonical" refers to the standard, universally recognized components of DNA. 2'-Deoxyadenosine is considered a canonical nucleoside because it is an integral part of the standard DNA structure, where it forms a base pair with deoxythymidine (T) through hydrogen bonds, contributing to the stability of the DNA double helix. wikipedia.orgglpbio.com The precise structure and conformation of canonical nucleosides like 2'-Deoxyadenosine are critical for the proper function and replication of DNA. nih.govnih.gov Its accumulation or metabolic disruption can have significant biological consequences; for instance, in the absence of the enzyme adenosine (B11128) deaminase, 2'-deoxyadenosine accumulates and can be toxic to T lymphocytes. wikipedia.orgnih.gov

Fundamental Principles and Utility of Stable Isotope Labeling in Biological Investigations

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. numberanalytics.com It involves the incorporation of non-radioactive, or "stable," isotopes into molecules of interest. creative-proteomics.comcreative-proteomics.com These isotopes possess the same number of protons and chemical properties as their naturally occurring counterparts but have a different number of neutrons, resulting in a greater atomic mass. creative-proteomics.comnih.gov Common stable isotopes used in metabolic research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). numberanalytics.comcreative-proteomics.com

The core principle of this technique is that organisms process the labeled molecules in the same way as their unlabeled equivalents. creative-proteomics.comnih.gov Because they are chemically identical, they participate in the same metabolic reactions and are incorporated into the same downstream products. numberanalytics.com However, the mass difference allows researchers to distinguish and quantify the labeled molecules and their metabolites using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov

This ability to "trace" the path of a labeled compound provides invaluable insights into:

Metabolic Flux Analysis: Quantifying the rate of reactions within a metabolic pathway. creative-proteomics.com

Pathway Elucidation: Identifying and mapping complex biochemical routes. numberanalytics.comcreative-proteomics.com

Structural Biology: Simplifying complex NMR spectra of large biomolecules like proteins and nucleic acids to study their structure and dynamics. oup.comglenresearch.com

By introducing a labeled substrate, researchers can follow its journey, measure its incorporation into various products, and gain a dynamic understanding of cellular processes that would be impossible to obtain through static measurements alone. numberanalytics.comnih.gov

Overview of 2'-Deoxyadenosine-d13 as a Tracer in Mechanistic Studies

This compound is the deuterium-labeled form of 2'-Deoxyadenosine. medchemexpress.commedchemexpress.com In this compound, thirteen hydrogen atoms have been replaced with their heavier stable isotope, deuterium. This labeling makes the molecule "visible" to mass spectrometry-based detection methods, allowing it to be used as a tracer, or internal standard, for quantifying its unlabeled counterpart in complex biological samples.

The primary utility of this compound in mechanistic studies stems directly from the principles of stable isotope labeling. Researchers utilize it to investigate the metabolism and function of nucleosides in various contexts. For example, it can be employed in studies of DNA adduct formation, where reactive molecules bind to DNA and can lead to mutations. By using the deuterated standard, precise quantification of specific DNA adducts derived from 2'-Deoxyadenosine can be achieved. nih.gov

Furthermore, deuterated nucleosides are instrumental in NMR spectroscopy studies of DNA and RNA structure. oup.comgoogle.com The replacement of hydrogen with deuterium can simplify crowded NMR spectra, helping to resolve overlapping signals and enabling a more detailed analysis of molecular structure and motion. oup.comglenresearch.com This makes this compound and similar labeled compounds essential tools for probing the intricate mechanisms of DNA damage, repair, and interaction with other molecules. nih.govscienceopen.com

Data Tables

Table 1: Properties of 2'-Deoxyadenosine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | wikipedia.org |

| Chemical Formula | C₁₀H₁₃N₅O₃ | wikipedia.org |

| Molar Mass | 251.24 g/mol | wikipedia.org |

| Classification | Deoxyribonucleoside | wikipedia.org |

| Components | Adenine, 2'-Deoxyribose | wikipedia.org |

| Pairing in DNA | Deoxythymidine (T) | wikipedia.orgglpbio.com |

Table 2: Common Stable Isotopes in Biological Research

| Isotope | Natural Abundance (%) | Utility | Source |

|---|---|---|---|

| Hydrogen-2 (Deuterium, ²H) | ~0.015% | Metabolic tracing, NMR studies | numberanalytics.comcreative-proteomics.comnih.gov |

| Carbon-13 (¹³C) | ~1.1% | Metabolic flux analysis, NMR | numberanalytics.comcreative-proteomics.comcreative-proteomics.com |

| Nitrogen-15 (¹⁵N) | ~0.37% | Protein and nucleic acid studies | creative-proteomics.comcreative-proteomics.com |

| Oxygen-18 (¹⁸O) | ~0.20% | Metabolic and enzymatic studies | numberanalytics.comcreative-proteomics.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,16D,17D/hD2 |

InChI Key |

OLXZPDWKRNYJJZ-XHFLPTKFSA-N |

Isomeric SMILES |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies for 2 Deoxyadenosine D13

Chemical Synthesis Pathways for Deuterium-Labeled Deoxyadenosine (B7792050) Analogs

Chemical synthesis offers robust and versatile routes to deuterated nucleosides like 2'-Deoxyadenosine-d13. These methods allow for precise control over the location of the deuterium (B1214612) labels, although they can sometimes require multi-step procedures. ru.nl

Esterification and Acylation Reactions for Nucleoside Modification

Esterification and acylation are fundamental reactions in the synthesis of nucleoside analogs. Their primary role is the temporary protection of reactive functional groups, particularly the hydroxyl groups on the deoxyribose sugar moiety. By protecting the 3'- and 5'-hydroxyl groups, chemists can direct modifications, including deuteration, to specific, unprotected sites on the nucleobase or the sugar. nih.govescholarship.org

For instance, in a multi-step synthesis, the hydroxyl groups of 2'-deoxyadenosine (B1664071) are often protected with acyl groups like benzoyl (Bz). nih.gov This protection prevents these sites from reacting in subsequent steps, such as the introduction of deuterium atoms onto the purine (B94841) ring. After the desired modification is complete, these protecting groups can be removed under specific conditions to yield the final deuterated nucleoside. pnrjournal.com The choice of protecting group is critical and depends on the stability required during the synthetic sequence and the conditions needed for its eventual removal.

Table 1: Common Protecting Groups in Nucleoside Synthesis

| Protecting Group | Abbreviation | Target Site(s) | Typical Reagent |

| Benzoyl | Bz | Hydroxyl Groups | Benzoyl Chloride |

| Acetyl | Ac | Hydroxyl, Amino Groups | Acetic Anhydride |

| tert-Butyldimethylsilyl | TBDMS | Hydroxyl Groups | TBDMS Chloride |

| 4,4'-Dimethoxytrityl | DMTr | 5'-Hydroxyl Group | DMTr Chloride |

Regioselective and Stereoselective Deuterium Introduction

Achieving regioselectivity—the ability to introduce deuterium at a specific atom—is a key challenge in the synthesis of labeled compounds. Several chemical methods have been developed to address this for deoxyadenosine and its analogs.

One powerful technique is the direct, catalytic hydrogen-deuterium (H-D) exchange. A notable method employs a Palladium on Carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) and hydrogen gas. clockss.org This system has been shown to be highly effective for the base-selective deuteration of purine nucleosides. For 2'-deoxyadenosine, this method can achieve nearly quantitative deuterium incorporation at the C2 and C8 positions of the adenine (B156593) ring without cleaving the sensitive glycosyl bond. clockss.org

Another approach involves metal-catalyzed C-H bond activation. For example, ruthenium catalysts can facilitate the regio- and stereoselective deuteration of the sugar moiety by coordinating to the hydroxyl groups of the sugar. rsc.org Late-stage functionalization using iridium-based catalysts with specific directing groups is also a prominent strategy for introducing deuterium into heterocyclic compounds with high precision. acs.org

Table 2: Catalytic Systems for Regioselective Deuteration of Deoxyadenosine Analogs

| Catalyst System | Deuterium Source | Targeted Position(s) | Key Features |

| Pd/C, H₂ | D₂O | C2 and C8 of adenine base | High deuterium efficiency, neutral conditions. clockss.org |

| Ru/C, H₂ | D₂O | Sugar moiety C-H bonds | Regio- and stereoselective via C-H activation. rsc.org |

| Iridium-based complexes | D₂ gas | C2 of indole (B1671886) rings (analogous) | Directing-group assisted, late-stage functionalization. acs.org |

Enzymatic Synthesis Routes for Isotope-Labeled Nucleosides

Enzymatic methods provide highly specific and efficient alternatives to chemical synthesis for producing isotopically labeled nucleosides. silantes.com These biocatalytic approaches often proceed under mild conditions, minimizing side reactions and the need for extensive protecting group chemistry. nih.govoup.com

Microbiological Transglycosylation for Nucleoside Production

Microbiological transglycosylation is a powerful one-pot method for synthesizing a wide variety of nucleoside analogs. conicet.gov.arresearchgate.net The process utilizes whole-cell biocatalysts or isolated enzymes, primarily nucleoside phosphorylases (NPs), to transfer a pentofuranose (B7776049) (sugar) moiety from a donor nucleoside to an acceptor nucleobase. conicet.gov.aracs.org

The synthesis of a purine nucleoside like 2'-deoxyadenosine typically involves a two-enzyme system:

Pyrimidine (B1678525) Nucleoside Phosphorylase (PyNP): This enzyme catalyzes the phosphorolysis of a pyrimidine 2'-deoxynucleoside donor (e.g., thymidine), cleaving the glycosidic bond to produce the corresponding pyrimidine base and α-2-deoxyribose-1-phosphate (dR-1P). nih.gov

Purine Nucleoside Phosphorylase (PNP): This enzyme then catalyzes the transfer of the dR-1P sugar to a purine base acceptor (e.g., adenine). The thermodynamic equilibrium for this step favors nucleoside synthesis. conicet.gov.ar

To produce this compound, one could use a deuterated adenine base as the acceptor with a non-labeled sugar donor, or a deuterated 2'-deoxyribose donor with a non-labeled adenine base. Recombinant Escherichia coli strains overexpressing specific NPs are commonly used as whole-cell biocatalysts for these transformations. conicet.gov.arnih.gov

Table 3: Research Findings in Enzymatic Transglycosylation

| Biocatalyst | Reaction Type | Product Example | Yield | Reference |

| Citrobacter koseri whole cells | Transglycosylation | Vidarabine | 71% | conicet.gov.ar |

| E. coli DH5α overexpressing NPs | Transglycosylation | 2'-Deoxyadenosine | Not specified | conicet.gov.ar |

| Immobilized Geobacillus stearothermophilus NPs | Transglycosylation | Various modified nucleosides | Not specified | acs.org |

Enzyme-Mediated Deuteration Approaches

Beyond transglycosylation, enzymes can be used to directly incorporate deuterium into nucleoside precursors. These methods often leverage the ability of certain enzymes to function in heavy water (D₂O) or to catalyze reactions involving specific deuterium transfer.

A prominent strategy involves a chemo-enzymatic approach starting from simpler, isotopically labeled precursors like labeled glucose or glycerol. scienceopen.com A cascade of enzymatic reactions from pathways like the pentose (B10789219) phosphate (B84403) pathway can convert these simple molecules into a specifically deuterated ribose-5-phosphate. ru.nlresearchgate.net This intermediate is then converted to the target nucleoside triphosphate through the action of phosphoribosyltransferases and a series of kinases. scienceopen.com

Another approach utilizes enzymes that directly catalyze H-D exchange. For example, 2-deoxyribose-5-phosphate aldolase (B8822740) can be used in D₂O to prepare 2',2''-dideuterio-2'-deoxynucleosides with high levels of deuterium incorporation (around 90 atom %). google.comgoogle.com Furthermore, ribonucleotide reductases, the enzymes responsible for converting ribonucleotides to deoxyribonucleotides, can be used to introduce deuterium specifically at the 2'' position of the deoxyribose ring. nih.gov

Table 4: Enzymes Used in Deuteration and Labeled Nucleoside Synthesis

| Enzyme Class | Example Enzyme | Role in Synthesis |

| Aldolase | 2-Deoxyribose-5-phosphate aldolase | Catalyzes reaction in D₂O to incorporate deuterium into the sugar. google.comgoogle.com |

| Reductase | Ribonucleotide Reductase | Reduces ribonucleotides to deoxyribonucleotides, can introduce deuterium at C2'. nih.gov |

| Kinase | Ribokinase, Pyruvate Kinase | Phosphorylates labeled ribose and regenerates ATP in enzymatic cascades. scienceopen.com |

| Transferase | Adenine Phosphoribosyltransferase (APRT) | Couples the labeled sugar (PRPP) to the nucleobase. scienceopen.com |

Assessment of Isotopic Purity and Positional Specificity of Deuterium Labeling

After synthesis, it is critical to verify the isotopic purity (the percentage of molecules that contain the deuterium label) and the positional specificity of the labeling. The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. silantes.com

NMR spectroscopy is unparalleled for determining the exact position of the deuterium labels.

¹H NMR: In ¹H NMR, the signal corresponding to a proton that has been replaced by a deuteron (B1233211) will disappear. Comparing the integration of the remaining proton signals against an internal standard allows for quantification of the deuterium incorporation at specific sites. nih.govresearchgate.net

²H NMR: This technique directly detects the deuterium nuclei, providing a spectrum where each signal corresponds to a specific deuterated position. nih.gov

¹³C NMR: The presence of a neighboring deuterium atom causes a small, predictable upfield shift in the ¹³C NMR signal, known as an isotopic shift. This allows for the quantification of deuteration on adjacent carbons, which is especially useful for sites without attached protons, such as quaternary carbons. researchgate.net

Together, MS and NMR provide a comprehensive characterization of the synthesized this compound, confirming both its isotopic enrichment and the structural integrity of the label placement. rsc.org

Table 5: Comparison of Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Advantages | Limitations |

| HR-MS | Overall isotopic enrichment (purity), molecular weight confirmation. | High sensitivity, rapid analysis, low sample consumption. nih.gov | Provides limited information on the specific position of labels without fragmentation analysis (MS/MS). researchgate.net |

| ¹H NMR | Site-specific deuterium incorporation (by signal disappearance). | Precise positional information, quantification via integration. nih.gov | Less sensitive than MS, requires higher sample concentration. |

| ²H NMR | Direct detection and quantification of deuterium at each labeled site. | Unambiguous detection of labeled positions. | Requires a spectrometer equipped for deuterium detection, lower sensitivity. nih.gov |

| ¹³C NMR | Positional information via isotopic shifts on neighboring carbons. | Useful for non-protonated carbons, confirms label location. researchgate.net | Lower sensitivity, longer acquisition times. |

Applications of 2 Deoxyadenosine D13 in Metabolic Flux Analysis

Theoretical Framework of 13C and 2H Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netnih.gov The fundamental principle of MFA lies in the law of mass conservation, where it is assumed that over a given period, the production and consumption of intracellular metabolites are balanced, a condition known as a pseudo-steady state. nih.govnih.gov Stoichiometric models of metabolic networks, which represent the biochemical reactions occurring within a cell, form the mathematical foundation of MFA. nih.gov

While stoichiometric balancing alone can provide some insight, it is often insufficient to resolve fluxes through parallel pathways, cyclic pathways, or reversible reactions. nih.gov To overcome these limitations, isotopic tracers, such as those containing stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H), are introduced into the biological system. nih.govnih.gov When cells are cultured with a substrate labeled with these heavy isotopes, the labeled atoms are incorporated into the metabolic network. nih.gov By measuring the distribution of these isotopes in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to the production of a particular metabolite can be determined. nih.govnih.gov

The use of both ¹³C and ²H tracers in parallel or in the same experiment can provide complementary information. While ¹³C tracers are excellent for tracking the carbon backbone of molecules, ²H tracers, like in 2'-Deoxyadenosine-d13, are particularly useful for monitoring redox reactions and the flow of hydrogen atoms. vanderbilt.edu The theoretical framework of MFA involves creating a computational model that simulates the flow of labeled atoms through the metabolic network and then fitting the model's predictions to the experimentally measured isotope labeling patterns to estimate the intracellular fluxes. nih.gov

Quantitative Elucidation of Intracellular Metabolic Fluxes using Isotopic Tracers

The use of isotopic tracers like this compound is central to the quantitative elucidation of intracellular metabolic fluxes. researchgate.net By introducing a labeled substrate into a biological system, researchers can track the metabolic fate of the labeled atoms as they are incorporated into various downstream metabolites. researchgate.net The pattern of isotope labeling in these metabolites provides a wealth of information about the activity of different metabolic pathways. researchgate.net

The general workflow for a tracer experiment involves several key steps:

Cell Culture: Cells are grown in a medium containing a carefully chosen isotopic tracer. nih.gov

Isotopic Labeling: The labeled substrate is taken up by the cells and metabolized, leading to the incorporation of the isotopic label into a wide range of intracellular compounds. nih.gov

Metabolite Extraction and Analysis: After a certain period, the metabolites are extracted from the cells and their isotopic labeling patterns are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.gov

Flux Estimation: The experimental labeling data is then used in conjunction with a computational model of the cell's metabolic network to calculate the intracellular fluxes. umich.edu

The choice of the isotopic tracer is a critical aspect of experimental design and significantly influences the precision of the estimated fluxes. researchgate.net Different tracers can be used to probe specific parts of the metabolic network. researchgate.net For instance, while ¹³C-labeled glucose is commonly used to investigate central carbon metabolism, a deuterated nucleoside like this compound would be specifically chosen to study the pathways of nucleoside metabolism.

Tracing Purine (B94841) Deoxynucleotide Biosynthesis and Catabolism Pathways

The deuterated nature of this compound makes it an ideal tracer for investigating the intricate pathways of purine deoxynucleotide metabolism. Purines can be synthesized through two main routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. researchgate.netcaymanchem.com

When this compound is introduced to cells, it can be taken up and enter the purine salvage pathway. The heavy deuterium atoms on the molecule act as a label that can be tracked as the deoxyadenosine (B7792050) is metabolized. For example, it can be phosphorylated to deoxyadenosine monophosphate (dAMP), diphosphate (B83284) (dADP), and triphosphate (dATP), and the incorporation of the labeled dATP into DNA can be quantified.

Furthermore, the catabolism of this compound can also be traced. The breakdown of deoxyadenosine involves its conversion to deoxyinosine and subsequently to hypoxanthine. nih.gov By monitoring the appearance of deuterated forms of these catabolites, the flux through the purine degradation pathway can be determined. This is particularly relevant in the context of certain genetic disorders like adenosine (B11128) deaminase deficiency, where the metabolism of deoxyadenosine is impaired. nih.gov

The ability to trace the fate of the deoxyribose sugar and the adenine (B156593) base separately, if the deuterium labels are strategically placed, can provide even more detailed insights into the metabolic processing of this nucleoside.

Optimized Experimental Design for this compound Tracers in MFA

The success of a metabolic flux analysis study heavily relies on the optimal design of the isotope labeling experiment. researchgate.net This involves the rational selection of isotopic tracers to maximize the information obtained about the fluxes of interest. researchgate.net For studies focusing on purine metabolism, the use of this compound as a tracer would be a key component of the experimental design.

Computational tools and algorithms have been developed to aid in the design of MFA experiments. frontiersin.org These methods can simulate the expected labeling patterns for different tracer choices and identify the tracer or combination of tracers that will provide the most precise flux estimates. frontiersin.org An optimal experimental design for a study using this compound might involve considering the following factors:

Labeling strategy: Determining the optimal positions for the deuterium labels on the 2'-deoxyadenosine (B1664071) molecule to best resolve specific fluxes.

Tracer combination: Deciding whether to use this compound alone or in combination with other tracers, such as ¹³C-labeled glucose or amino acids, to simultaneously probe different parts of metabolism. umich.edu

Measurement selection: Identifying which metabolites and which specific isotopic forms (isotopomers) should be measured to yield the most informative data. researchgate.net

By using these in silico design tools, researchers can improve the accuracy and reliability of their MFA results and avoid costly and time-consuming trial-and-error approaches. frontiersin.org

Inter-organ Exchange Fluxes and Comprehensive Multi-tissue Metabolic Network Analysis

Metabolism in a multicellular organism is not confined to individual cells but involves a complex network of metabolic exchange between different organs and tissues. nih.gov To understand systemic metabolism, it is crucial to quantify these inter-organ exchange fluxes. nih.gov Isotopic tracers like this compound can be used in in vivo studies to trace the transport and metabolism of purine nucleosides between different organs.

For example, by infusing this compound into an animal model, researchers can measure the appearance of the labeled compound and its metabolites in the blood and various tissues. nih.gov This allows for the quantification of which organs are net producers or consumers of deoxyadenosine and its derivatives. nih.gov

This type of multi-tissue metabolic network analysis can provide valuable insights into:

The systemic regulation of purine homeostasis.

The metabolic interplay between different organs in health and disease.

Recent advances in analytical techniques and modeling approaches are making such comprehensive in vivo flux analyses increasingly feasible, offering a more holistic understanding of metabolism. nih.gov

Structural and Mechanistic Research Employing 2 Deoxyadenosine D13

Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of biomolecules like proteins and nucleic acids in solution. ckisotopes.com The incorporation of stable isotopes such as deuterium (B1214612) is a critical strategy for extending the capabilities of NMR to larger and more complex systems. otsuka.co.jp

The study of nucleic acid structure and dynamics by ¹H NMR is often complicated by spectral overlap and broad line-widths, especially in molecules larger than 30-40 nucleotides. otsuka.co.jpacs.org Incorporating deuterated nucleosides, such as 2'-Deoxyadenosine-d13, into DNA or RNA sequences dramatically mitigates these issues. acs.org The substitution of protons with deuterium simplifies the ¹H NMR spectrum by eliminating specific proton signals and their associated spin-spin couplings. ckisotopes.com

Furthermore, deuterium's smaller magnetic moment compared to a proton significantly reduces dipolar relaxation, a primary cause of signal broadening. ckisotopes.comrsc.org This leads to sharper resonance lines and improved spectral resolution. These enhancements allow for the study of larger nucleic acid structures and make it possible to probe molecular motions over a wide range of time scales, providing detailed insights into their conformational dynamics. rsc.orgacs.orgnih.gov

Table 1: Advantages of Using Deuterated Nucleosides in Biomolecular NMR

| Feature | Description | Benefit in NMR Studies |

| Spectral Simplification | Substitution of ¹H with ²H (deuterium) removes signals from the proton NMR spectrum. | Reduces crowding and overlap of resonance peaks, facilitating easier assignment and analysis. ckisotopes.com |

| Reduced Dipolar Coupling | The magnetic moment of deuterium is significantly smaller than that of a proton. | Minimizes peak splitting and simplifies complex coupling patterns. |

| Slower Relaxation | The primary relaxation mechanism for protons (dipole-dipole interaction) is much weaker for deuterium. | Results in narrower line-widths and increased signal-to-noise, enabling the study of larger biomolecules and their dynamics. acs.orgrsc.org |

Understanding how proteins recognize and bind to specific DNA sequences is fundamental to virtually all aspects of gene expression. nih.gov Isotope labeling is a key technique for elucidating the structural details of these interactions. oup.comacs.org By selectively incorporating this compound into a target DNA oligonucleotide, researchers can create a "quiet" region in the NMR spectrum.

Upon addition of a binding protein, changes in the chemical environment around the binding site can be observed more clearly without the interference of overlapping proton signals. nih.govbmglabtech.com This approach helps to precisely map the protein-DNA interface, identify which parts of the DNA are in direct contact with the protein, and characterize the conformational changes that occur in both the DNA and the protein upon complex formation. oup.com Techniques like fluorescence polarization and F-EMSA can complement NMR by providing quantitative data on binding affinity. nih.gov

Mass Spectrometry-Based Characterization of Labeled Biomolecules

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with isotope labeling, it becomes a powerful platform for quantification and structural elucidation of biomolecules. acs.orgresearchgate.net

Isotope-Dilution Mass Spectrometry (IDMS) is considered a gold standard for the accurate quantification of molecules in complex biological samples. nih.govnih.gov This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. acs.org this compound is an ideal internal standard for quantifying its natural, unlabeled counterpart. biorxiv.orgunivr.it

The process involves adding a known quantity of this compound to a biological sample. The labeled standard is chemically identical to the endogenous analyte and thus behaves identically during sample extraction, purification, and ionization. acs.org However, due to its greater mass, its signal is clearly resolved from the unlabeled compound in the mass spectrometer. By comparing the peak area of the natural analyte to that of the known amount of the deuterated standard, an exact concentration can be calculated. univr.it This method effectively corrects for sample loss during preparation and for variations in instrument response (ion suppression), leading to highly accurate and reproducible measurements crucial for quantitative metabolomics. acs.orgresearchgate.netnih.gov

Table 2: Principle of Isotope-Dilution Mass Spectrometry (IDMS)

| Step | Action | Rationale |

| 1. Spiking | A known amount of the isotopically labeled standard (e.g., this compound) is added to the sample at the earliest stage of preparation. | The standard experiences the same processing and potential losses as the analyte. acs.org |

| 2. Processing | The sample is subjected to extraction, purification, and separation (e.g., via HPLC). | Both the analyte and the standard are processed together. |

| 3. Detection | The sample is analyzed by mass spectrometry, which separates and detects the analyte and the standard based on their different masses. | The mass spectrometer measures the ratio of the natural analyte to the labeled standard. |

| 4. Quantification | The concentration of the natural analyte is calculated based on the measured ratio and the known amount of the added standard. | Provides high accuracy and precision by normalizing for experimental variability. nih.govunivr.it |

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing controlled fragmentation of selected ions. nih.govnih.gov When a molecule like this compound is analyzed, its distinct mass shift is retained in any fragment that contains the deuterated portion of the molecule.

By comparing the MS/MS fragmentation pattern of the labeled compound to its unlabeled analog, researchers can deduce fragmentation pathways. core.ac.uk This knowledge is invaluable for identifying the structure of unknown metabolites or adducts. For example, if a fragment ion from the labeled compound shows the full mass increase of the label, it confirms that the entire labeled substructure is intact within that fragment. Conversely, fragments without the mass shift must have originated from the unlabeled portion of the molecule. This precise mapping aids in the structural characterization of complex biomolecules, such as DNA adducts formed by carcinogens. nih.govnih.govaacrjournals.org

Research on DNA Adduct Formation and Repair Processes

DNA adducts are segments of DNA that have become covalently bound to a chemical, often a carcinogen, which can lead to mutations if not repaired. nih.govacs.org The study of DNA adducts is crucial for understanding cancer initiation and for assessing exposure to carcinogens. acs.org

The high sensitivity and specificity of isotope-dilution LC-MS/MS make it the premier method for detecting and quantifying these adducts, which often exist at extremely low levels (e.g., 1 adduct per 100 million normal nucleotides). nih.govnih.gov In this context, this compound or other isotopically labeled analogs are synthesized and used as internal standards to quantify specific 2'-deoxyadenosine (B1664071) adducts formed by environmental or endogenous agents. nih.govnih.govugent.be For example, this approach has been used to identify and measure 2'-deoxyadenosine adducts formed from tobacco-specific carcinogens. nih.govnih.gov

Furthermore, such studies provide insight into DNA repair mechanisms. nih.govwikipedia.orgnobelprize.org By comparing the types and quantities of adducts found in in vitro experiments (e.g., reacting a chemical with purified DNA) with those found in vivo (in tissues from an exposed animal), researchers can infer the action of cellular repair pathways. nih.gov The absence of a particular adduct in vivo that is readily formed in vitro suggests that it is efficiently recognized and removed by the cell's repair machinery, such as through Base Excision Repair (BER) or Nucleotide Excision Repair (NER). nih.govwikipedia.orgwikipedia.org

Identification and Quantification of 2'-Deoxyadenosine-Derived DNA Adducts

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. researchgate.net In the study of DNA damage, this compound and other isotopically labeled analogs are instrumental for isotope dilution mass spectrometry, a technique that offers high selectivity, sensitivity, and reproducibility for the analysis of DNA adducts. researchgate.net These adducts, which are modifications to the DNA structure, can arise from exposure to both endogenous and exogenous chemicals and are implicated in the initiation of cancer. researchgate.net

Researchers have developed highly sensitive methods, such as nanoflow liquid chromatography-nanospray ionization tandem mass spectrometry (nanoLC-NSI/MS/MS), to simultaneously detect and quantify multiple DNA adducts in biological samples. nih.gov For instance, a study on human salivary DNA successfully measured the levels of several exocyclic DNA adducts, including 1,N6-etheno-2'-deoxyadenosine (εdAdo), using this approach. nih.gov The use of isotope dilution with labeled standards like this compound allows for the accurate measurement of adduct levels, even when present in very low concentrations, such as a few adducts per 10⁸ normal nucleotides. nih.govunc.edu

In a study investigating the effects of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), isotope-dilution LC-ESI+-MS/MS was employed to identify and quantify 2'-deoxyadenosine-derived DNA adducts. nih.gov The researchers synthesized standards for expected adducts and used them to measure the levels of pyridyloxobutyl (POB)-DNA adducts in rats treated with NNK. nih.gov This research highlights the critical role of isotopically labeled standards in elucidating the mechanisms of carcinogenesis. nih.gov

Table 1: Representative 2'-Deoxyadenosine-Derived DNA Adducts and Analytical Methods

| DNA Adduct | Analytical Method | Key Finding |

| 1,N6-etheno-2'-deoxyadenosine (εdAdo) | nanoLC-NSI/MS/MS | Quantified in human salivary DNA, showing correlation with other oxidative stress-related adducts. nih.gov |

| Pyridyloxobutyl (POB)-dAdo | LC-ESI+-MS/MS | Identified and quantified in rats treated with a tobacco-specific carcinogen. nih.gov |

| 8,5'-cyclo-2'-deoxyadenosine | LC/MS | Methodology developed for identification and quantification in DNA. nist.gov |

Investigation of Enzymatic Reaction Mechanisms through Deuterium Isotope Effects

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction if the bond to that hydrogen is broken or significantly altered in the rate-determining step. This phenomenon, known as the deuterium isotope effect, is a powerful tool for probing enzymatic reaction mechanisms.

Studies of Adenosine (B11128) Deaminase (ADA) Kinetics and Substrate Specificity

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050). ebi.ac.uk Studies using solvent deuterium isotope effects have been crucial in understanding its mechanism. ebi.ac.uknih.gov Evidence from nitrogen-15 (B135050) and solvent deuterium isotope effects suggests a chemical mechanism involving a tetrahedral intermediate. nih.govacs.orgiaea.org

Mechanistic Insights into Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair. nih.govcore.ac.uk As such, they are a significant target for the development of anticancer and antiviral drugs. nih.govcore.ac.uk The study of RNR inhibition by substrate analogs, including deuterated compounds, has provided valuable insights into the enzyme's mechanism. core.ac.ukacs.org

The inhibition of RNR often involves the generation of radical species. core.ac.uk Analogs of 2'-deoxyadenosine have been synthesized and used as probes for the radical-induced reactions that occur at the active site of RNRs. acs.org For example, 2'-substituted 2'-deoxynucleotide derivatives can act as potent inactivators of the enzyme, and studies with these inhibitors have greatly advanced the understanding of the RNR mechanism. core.ac.uk While direct studies using this compound for RNR inhibition are not extensively detailed in the provided results, the use of various 2'-deoxyadenosine analogs, such as 2'-chloro-2'-deoxyadenosine (B1605300) and clofarabine, demonstrates the importance of this class of compounds in probing RNR function and inhibition. pnas.org Clofarabine, an adenosine analog, and its di- and triphosphates have been shown to inhibit human RNR by altering the quaternary structure of its large subunit. pnas.org

Exploration of 2 Deoxyadenosine D13 in Cellular and Molecular Biology Research

Impact on Cellular Proliferation and Growth Regulation

2'-Deoxyadenosine (B1664071) has demonstrated significant effects on the control of cell growth and proliferation across various cell types. medchemexpress.commedchemexpress.com Research indicates that it can inhibit the proliferation of several cell lines, highlighting its potential as a regulator of cell division. medchemexpress.commedchemexpress.com For instance, in studies involving the LoVo human colon carcinoma cell line, 2'-Deoxyadenosine was found to inhibit growth in a manner dependent on both concentration and time. medchemexpress.com

A notable aspect of its activity is the selective toxicity it exhibits. Studies on chick embryo neurons have shown that while 2'-Deoxyadenosine does not adversely affect the viability of sensory or parasympathetic neurons, it is highly toxic to nonneuronal cells. nih.gov This selective action allows for its use as a tool to create enriched neuronal cultures by eliminating the surrounding nonneuronal cell population. nih.gov The inhibitory effects on cell growth are a key area of investigation, particularly in the context of cancer research, where it has been noted for its anticancer effects on colon cancer. medchemexpress.commedchemexpress.commedchemexpress.com

| Cell Type/Model | Observed Effect | Key Finding | Reference |

|---|---|---|---|

| LoVo Human Colon Carcinoma Cells | Inhibition of growth | Effect is concentration- and time-dependent. | medchemexpress.com |

| Chick Dorsal Root Ganglion Neurons | No adverse effect on viability | Demonstrates selective action, not affecting neuronal survival. | nih.gov |

| Nonneuronal Cells (in neuronal cultures) | Highly toxic | Can be used to create enriched neuronal cultures by eliminating nonneuronal cells. | nih.gov |

| S49 Cells | Induces lethal and irreversible G1 cell cycle arrest | The mechanism of cell cycle arrest is distinct from that induced by cAMP. | nih.gov |

Modulation of Intracellular Signaling Cascades, including Cyclic AMP (cAMP) Accumulation

2'-Deoxyadenosine plays a role in modulating key intracellular signaling pathways, most notably those involving cyclic AMP (cAMP). medchemexpress.commedchemexpress.com cAMP is a critical second messenger in many biological processes, and its levels are tightly regulated. wikipedia.org Research has shown that 2'-Deoxyadenosine can inhibit the glucose-stimulated increases in the accumulation of cAMP in islet cells. medchemexpress.commedchemexpress.commedchemexpress.com This inhibitory action on cAMP levels is a significant aspect of its modulatory function on cellular signaling. medchemexpress.com

Interestingly, while both 2'-Deoxyadenosine and cAMP can induce cell cycle arrest, they appear to do so through different mechanisms. nih.gov Studies comparing their effects in S49 cells revealed that their cytotoxicity is synergistic rather than merely additive, suggesting distinct pathways of action. nih.gov The cell cycle arrest induced by 2'-Deoxyadenosine is lethal and irreversible, whereas the arrest caused by cAMP can be reversible without significant cytotoxicity under certain conditions. nih.gov Furthermore, the toxicity of 2'-Deoxyadenosine is not dependent on the activity of cAMP-dependent protein kinase (PKA), which is essential for cAMP-induced effects. nih.gov This evidence underscores that 2'-Deoxyadenosine's impact on cell fate is not simply a consequence of altering cAMP levels but involves a separate, complex signaling cascade.

Induction of Apoptotic Pathways and Programmed Cell Death Mechanisms

A well-documented function of 2'-Deoxyadenosine is its ability to induce apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com This process is fundamental for removing damaged or unwanted cells and involves a series of coordinated molecular events. journalofoncology.org 2'-Deoxyadenosine and its analogs are known to trigger apoptosis in various cell types, including quiescent lymphocytes and certain cancer cells. nih.govnih.govnih.gov

The mechanism of apoptosis induction by 2'-Deoxyadenosine primarily involves the intrinsic, or mitochondrial, pathway. creative-diagnostics.commedchemexpress.com Key steps in this process include:

Phosphorylation: To exert its apoptotic effect, 2'-Deoxyadenosine must first be phosphorylated by intracellular kinases to its triphosphate form, deoxyadenosine (B7792050) triphosphate (dATP). nih.gov The inhibition of this phosphorylation step can completely reverse the toxic and apoptotic effects. nih.gov

Apoptosome Formation: The resulting dATP, in conjunction with cytochrome c released from the mitochondria, binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). nih.govcreative-diagnostics.com This binding initiates the formation of a protein complex known as the apoptosome.

Caspase Activation: The apoptosome recruits and activates an initiator caspase, specifically procaspase-9. creative-diagnostics.com Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3. medchemexpress.commedchemexpress.comnih.gov The activation of caspase-3 is a central event, leading to the cleavage of numerous cellular proteins and the execution of the apoptotic program, which includes DNA fragmentation and chromatin condensation. nih.govresearchgate.net

The release of cytochrome c from the mitochondria is a critical commitment step in this pathway, and analogs of 2'-Deoxyadenosine have been shown to disrupt mitochondrial integrity, leading to the release of this and other pro-apoptotic factors. nih.gov

| Protein/Molecule | Role in Apoptotic Pathway | Reference |

|---|---|---|

| 2'-Deoxyadenosine | Initiating molecule that triggers the apoptotic process upon entering the cell. | nih.gov |

| dATP (deoxyadenosine triphosphate) | The phosphorylated, active form of 2'-Deoxyadenosine required for apoptosis. | nih.govcreative-diagnostics.com |

| Cytochrome c | Released from mitochondria; binds to Apaf-1 to help form the apoptosome. | nih.govnih.govnih.gov |

| Apaf-1 (Apoptotic Protease Activating Factor 1) | A core component of the apoptosome that binds dATP and cytochrome c. | nih.govcreative-diagnostics.com |

| Caspase-9 | Initiator caspase that is recruited to the apoptosome and activated. | creative-diagnostics.com |

| Caspase-3 | Executioner caspase activated by Caspase-9; carries out the demolition phase of apoptosis. | medchemexpress.commedchemexpress.comcreative-diagnostics.com |

Role as a Nucleoside Supplementation Component and Nucleotide Precursor

As a nucleoside, 2'-Deoxyadenosine serves as a fundamental building block for the synthesis of nucleotides, which are the precursors for DNA. medchemexpress.com It is an intermediate in the purine (B94841) nucleotide pathway and can be converted within the cell into adenine (B156593) nucleotides, including dATP. caymanchem.com This role as a nucleotide precursor is central to its function in cellular metabolism and its application in research.

In a therapeutic and research context, nucleoside supplementation is an emerging strategy for certain metabolic disorders. frontiersin.org For example, in mitochondrial DNA (mtDNA) depletion syndromes, where cells cannot maintain adequate mtDNA levels, supplementing with exogenous nucleosides is a promising experimental treatment. frontiersin.org The use of isotopically labeled nucleosides, such as 2'-Deoxyadenosine-d13, is crucial in these studies. By providing labeled compounds, researchers can use techniques like mass spectrometry to trace the incorporation of these exogenous nucleosides into newly synthesized DNA. frontiersin.org This allows for a quantitative analysis of how effectively the supplemented nucleosides are utilized by the cell's metabolic and DNA synthesis machinery, providing insights into both the disease mechanism and the efficacy of the supplementation therapy.

Investigation into Homologous Recombination at the Replication-Mitosis Interface

The transition from DNA replication (S phase) to mitosis (M phase) is a critical juncture in the cell cycle, where the integrity of the genome is paramount. nih.govjackwestin.com Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for fixing complex DNA lesions like double-strand breaks (DSBs), which can arise from replication stress. nih.govnih.gov The proper functioning of HR ensures that a complete and accurate set of chromosomes is segregated during mitosis. researchgate.net

The study of these intricate processes often relies on the ability to trace the fate of newly synthesized DNA. This is where a labeled compound like this compound becomes an invaluable investigational tool. By supplementing cells with this compound, it is incorporated as a nucleotide precursor into DNA during the S phase. caymanchem.comfrontiersin.org Researchers can then follow this labeled DNA to investigate several key events at the replication-mitosis interface:

DNA Repair Dynamics: Following the induction of DNA damage, the labeled DNA can be monitored to see how it is processed by the HR machinery. This can provide insights into the efficiency and kinetics of repair. gacr.czplos.org

Replication Fork Stability: The stability of replication forks is crucial for preventing genomic instability. Labeled nucleosides can help in studying the recovery and restart of stalled or broken replication forks, a process that often involves HR pathways. nih.gov

Checkpoint Control: The cell cycle has checkpoints that prevent entry into mitosis if DNA is damaged or replication is incomplete. nih.gov Using labeled precursors helps in understanding how the cell senses the state of its DNA and coordinates repair with cell cycle progression.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Deoxyadenosine D13

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of nucleosides and their isotopically labeled analogues. researchgate.netnih.gov This powerful combination allows for the separation of complex mixtures, followed by highly sensitive and specific detection based on the mass-to-charge ratio of the analytes. thermofisher.com For 2'-Deoxyadenosine-d13, LC-MS provides the necessary selectivity to distinguish it from its unlabeled counterpart and other structurally similar molecules.

The use of isotopically labeled analogues as internal standards is a critical application in mass spectrometric measurements for accurate quantification. acs.org Isotope dilution mass spectrometry, which utilizes these labeled compounds, is a key method for the exact quantification of canonical and noncanonical DNA nucleosides. springernature.com

Development of Chromatographic Methods for Isotope-Labeled Nucleosides

The development of robust chromatographic methods is essential for the successful analysis of isotope-labeled nucleosides like this compound. The choice of the stationary phase and mobile phase composition is critical to achieve optimal separation from endogenous, unlabeled 2'-deoxyadenosine (B1664071) and other potential interferences. Common chromatographic modes used for nucleoside analysis include reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC). researchgate.netnih.gov

Reversed-phase HPLC, often using C18 columns, is widely employed for the separation of nucleosides. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. uni-marburg.de Controlling the pH of the mobile phase is crucial as it affects the ionization state and, consequently, the retention of ionizable compounds like nucleosides. hplc.eu For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred. hplc.eu

HILIC has emerged as a valuable alternative for the separation of polar compounds like nucleosides, offering different selectivity compared to reversed-phase chromatography. chromatographyonline.com It can be particularly advantageous for retaining and separating highly polar nucleoside analogues. chromatographyonline.com

The following table summarizes typical starting conditions for HPLC method development for 2'-Deoxyadenosine and its derivatives:

| Parameter | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | C18, C8 | Amide, Cyano, Silica |

| Mobile Phase A | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Gradient | Increasing concentration of Mobile Phase B | Increasing concentration of Mobile Phase B |

| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |

Separation and Detection Techniques for Deoxyadenosine (B7792050) and its Derivatives

Effective separation of 2'-deoxyadenosine and its derivatives, including this compound, is a prerequisite for accurate detection. In LC-MS, after chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for nucleosides, as it typically produces protonated molecular ions [M+H]+ with minimal fragmentation. uni-marburg.de

Tandem mass spectrometry (MS/MS) is frequently employed for enhanced selectivity and sensitivity. thermofisher.comwikipedia.org In an MS/MS experiment, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) when using a triple quadrupole mass spectrometer, provides a high degree of specificity and is the gold standard for quantification in complex matrices. uochb.czjfda-online.com

Advanced Mass Spectrometry Platforms for Isotopic Analysis (e.g., Quadrupole Time-of-Flight Mass Spectrometry)

Advanced mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, offer significant advantages for isotopic analysis. wikipedia.org A Q-TOF instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements. wikipedia.orguochb.cz This capability is particularly useful for resolving isobaric interferences and for confirming the elemental composition of an analyte.

For this compound, high-resolution mass spectrometry (HRMS) performed on a Q-TOF instrument can precisely determine the mass of the deuterated molecule, allowing for unambiguous confirmation of its identity and the extent of deuterium (B1214612) incorporation. rsc.org The high mass accuracy minimizes the chance of false positives and provides greater confidence in the analytical results. uochb.cz Furthermore, Q-TOF instruments can perform MS/MS experiments, yielding high-resolution product ion spectra that are valuable for structural elucidation. wikipedia.org

The following table highlights the key features of different mass spectrometry platforms for the analysis of this compound:

| Mass Spectrometry Platform | Key Features for Isotopic Analysis |

| Triple Quadrupole (QqQ) | High sensitivity and selectivity for quantification (SRM/MRM). uochb.cz |

| Quadrupole Time-of-Flight (Q-TOF) | High resolution and accurate mass measurement for confident identification and structural confirmation. wikipedia.orguochb.cz |

| Orbitrap | Ultra-high resolution for fine isotope detection and improved unknown analysis. uochb.cz |

| Ion Trap | Capability for multiple stages of mass analysis (MSn) for detailed structural characterization. wikipedia.org |

Application of Nuclear Magnetic Resonance (NMR) for Isotopic Enrichment and Structural Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of isotopically labeled compounds, including this compound. pubcompare.ai NMR provides detailed information about the molecular structure and can be used to confirm the position of the deuterium labels within the molecule. rsc.org

For this compound, ¹H NMR spectra would show the absence of signals corresponding to the positions where deuterium atoms have been substituted. Furthermore, ¹³C NMR can be utilized to assess the isotopic enrichment. nih.gov By comparing the integrals of specific carbon signals in the labeled compound to those in an unlabeled standard, a quantitative measure of isotopic purity can be obtained. rsc.org The use of ¹³C and ¹⁵N labeled nucleosides in NMR studies has been instrumental in advancing the understanding of nucleic acid structure and dynamics. nih.govchemie-brunschwig.ch

Other Spectroscopic Detection Methods Applicable to Labeled Nucleosides

While LC-MS and NMR are the primary techniques for the analysis of this compound, other spectroscopic methods can also be applied to labeled nucleosides in broader contexts.

Fluorescence Spectroscopy: Although 2'-deoxyadenosine itself is not fluorescent, derivatization with a fluorescent tag can enable highly sensitive detection. nih.gov This approach is more common for the general detection of nucleosides rather than for distinguishing between isotopologues.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in a molecule. While it may not be able to differentiate between deuterated and non-deuterated forms of 2'-deoxyadenosine directly, it can be used to characterize modified nucleosides where a label with a unique IR signature, such as a borane (B79455) cluster, is attached. researchgate.net

Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive technique that can be used to detect nucleotides. By tagging nucleotides with molecules that have unique Raman signatures, they can be individually detected. This method offers potential for single-molecule detection applications.

These alternative spectroscopic methods, while not the primary choice for routine quantification of this compound, highlight the diverse analytical toolkit available for the study of labeled nucleosides.

Challenges and Future Directions in 2 Deoxyadenosine D13 Research

Overcoming Analytical Challenges in Complex Biological Samples

The accurate quantification of 2'-Deoxyadenosine-d13 and its unlabeled counterpart in complex biological matrices such as plasma, urine, and tissue extracts presents significant analytical challenges. nih.gov These matrices contain a vast array of endogenous molecules that can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry, and co-elution in liquid chromatography (LC). tandfonline.comnih.gov

A primary challenge is achieving adequate sensitivity and selectivity, especially when analyzing low-abundance species. tandfonline.com The inherent complexity of biological samples often necessitates extensive sample preparation, which can introduce variability and potential loss of the analyte. nih.gov Standard methods involve solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before LC-MS analysis. nih.gov However, the choice of SPE sorbent and elution solvents is critical to ensure high recovery of polar compounds like nucleosides.

Another significant hurdle is the potential for metal-analyte interactions within the LC system, particularly with stainless-steel components. waters.com Phosphate (B84403) groups in nucleotides and related molecules have a strong affinity for metal surfaces, which can lead to peak tailing, reduced recovery, and poor sensitivity, especially at low concentrations. waters.com The development of new technologies, such as columns with hybrid organic/inorganic surfaces or systems with metal-free pathways, is a promising strategy to mitigate these effects. waters.com

| Analytical Challenge | Mitigation Strategy | Key Research Finding |

| Matrix Effects (Ion Suppression/Enhancement) | Advanced sample preparation (e.g., optimized SPE), use of stable isotope-labeled internal standards (like this compound itself), and matrix-matched calibration curves. | A robust LC-MS method for 2-chloro-2'-deoxyadenosine in plasma and urine demonstrated good recovery and linearity using an optimized solid-phase extraction procedure. nih.gov |

| Low Abundance | Highly sensitive mass spectrometers (e.g., triple quadrupole), and enrichment techniques for target molecules. | For some modified nucleosides, identification and quantification are possible even without standards by matching ionization profiles, though absolute quantification requires specific calibration curves. tandfonline.com |

| Analyte Adsorption | Use of advanced column technologies (e.g., MaxPeak High Performance Surfaces) and metal-free LC systems. | Standard LC systems can lead to complete loss of phosphate-containing analytes like ATP and ADP at low concentrations, a problem overcome by newer column technologies. waters.com |

| Isomeric Separation | High-resolution chromatography techniques like ultra-performance liquid chromatography (UPLC) with optimized stationary phases (e.g., C18). | UPLC-MS methods can efficiently separate numerous modified ribonucleosides, including positional isomers, in a single, rapid analysis. tandfonline.com |

Advancements in Site-Specific Isotopic Labeling Strategies and Quality Control

The synthesis of high-purity, site-specifically labeled this compound is fundamental to its use as an internal standard. The goal is to produce a molecule that is chemically identical to the analyte but mass-shifted, ensuring it behaves identically during extraction, chromatography, and ionization. acs.org Advances in both chemical and enzymatic synthesis are paving the way for more efficient and cost-effective production of such labeled compounds. silantes.com

Enzymatic methods often leverage microorganisms grown on media enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). ru.nl The nucleic acids are then extracted and enzymatically degraded to yield labeled nucleosides. ru.nl Chemical synthesis, particularly using phosphoramidite (B1245037) chemistry, allows for the creation of custom-labeled oligonucleotides and their subsequent breakdown to labeled nucleosides. silantes.com This approach offers high precision in placing the isotopic labels at specific atomic positions. researchgate.netacs.org

Quality control is paramount. The isotopic purity (the percentage of the compound that contains the desired number of heavy isotopes) and chemical purity of the labeled standard must be rigorously assessed. Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the final product and ensuring the absence of unlabeled material or other impurities that could compromise analytical accuracy.

| Labeling Strategy | Description | Advantages | Challenges |

| Metabolic Labeling | Microorganisms (e.g., E. coli) are cultured in media containing stable isotope precursors (e.g., ²H-glucose). The labeled biomass is harvested, and nucleosides are extracted. silantes.comru.nl | Can produce uniformly labeled compounds. | The yield of deoxynucleosides is often significantly lower than ribonucleosides, making it less economical for DNA components. ru.nl |

| Enzymatic Synthesis | Involves a series of enzymatic reactions to build the labeled nucleoside from simpler, isotopically enriched precursors. nih.gov | High specificity and can produce complex labeling patterns. | Can be laborious, requiring multiple purification steps for each enzyme and intermediate. nih.gov |

| Chemical Synthesis | Utilizes organic chemistry, often phosphoramidite-based methods, to construct the nucleoside with precise placement of isotopic labels. silantes.com | High precision for site-specific labeling; scalable. | Can be costly due to the price of labeled starting materials and the multi-step nature of the synthesis. researchgate.net |

Integration with Multi-Omics Datasets for Systems Biology Approaches

The true power of quantitative data derived from this compound lies in its integration with other "omics" datasets, such as genomics, transcriptomics, and proteomics, within a systems biology framework. creative-proteomics.comnih.gov This integrative approach allows researchers to move beyond measuring a single molecule and instead understand its role within the broader context of cellular pathways and networks. oup.com

For instance, by accurately quantifying changes in 2'-deoxyadenosine (B1664071) levels (using this compound as a standard) under different conditions, researchers can correlate these metabolic shifts with changes in gene expression (transcriptomics) and protein abundance (proteomics). nih.gov This can reveal regulatory mechanisms and the functional consequences of metabolic perturbations. creative-proteomics.com

Several computational platforms and statistical methods are being developed to facilitate the integration and interpretation of these large, multi-layered datasets. nih.govuv.es The goal is to construct predictive models of cellular behavior that can elucidate disease mechanisms and identify novel therapeutic targets. oup.com However, a significant challenge remains in the standardization of data acquisition and processing across different omics platforms to ensure meaningful comparisons. nih.gov

Development of Novel Labeled Tracers and Analogs for Specific Research Questions

While this compound is an excellent tool for quantification, the development of other labeled analogs of 2'-deoxyadenosine is expanding the research toolkit. These novel tracers are often designed to probe specific biological processes in vivo. A prominent area of development is in positron emission tomography (PET) imaging, where nucleoside analogs are labeled with positron-emitting isotopes like ¹⁸F. researchgate.netnih.gov

These radiolabeled tracers can be used to non-invasively visualize and quantify processes like cellular proliferation in tumors. nih.govradiologykey.com For example, an ¹⁸F-labeled deoxyadenosine (B7792050) analog could potentially be used to image tumors, similar to how ¹⁸F-FLT (a thymidine (B127349) analog) is used to measure cell proliferation. nih.govradiologykey.com The development of such tracers involves complex radiosynthesis and preclinical evaluation in animal models to assess their uptake, metabolism, and specificity for the target process. researchgate.netsnmjournals.org

Furthermore, analogs of 2'-deoxyadenosine are being developed as therapeutic agents themselves, particularly in cancer and virology. medscape.commdpi.com Stable isotope-labeled versions of these drug candidates are crucial for pharmacokinetic and metabolic studies during their development.

| Tracer/Analog Type | Label | Application | Research Highlight |

| PET Imaging Tracer | ¹⁸F, ¹¹C | In vivo imaging of cellular processes (e.g., proliferation, tumor metabolism). researchgate.net | Novel ¹⁸F-labeled nucleoside analogs are being developed to overcome limitations of existing PET tracers like [¹⁸F]FDG, especially in tissues with high glucose uptake. nih.govradiologykey.com |

| Therapeutic Analog | Unlabeled or Stable Isotope Labeled | Anticancer and antiviral drugs. mdpi.com | Clofarabine, a deoxyadenosine analog, is effective in treating certain types of leukemia. mdpi.com |

| Mechanistic Probe | ¹³C, ¹⁵N, ²H | Elucidating enzyme mechanisms and metabolic pathways. | Site-specific labeling allows for detailed NMR studies to probe the structure and dynamics of nucleic acids and their interactions. researchgate.netacs.org |

Expanding Research Applications in Diverse Biological Systems, including Microbial Communities

The application of stable isotope tracers like this compound is expanding beyond traditional cell culture and animal models into more complex biological systems, such as microbial communities. The human microbiome, a complex ecosystem of trillions of microbial cells, plays a crucial role in health and disease. nih.gov Understanding the metabolic interactions within these communities is a major frontier in biology.

Stable isotope probing (SIP) is a powerful technique where a labeled substrate is introduced into a microbial community. The label's incorporation into microbial biomass, DNA, RNA, or specific metabolites can be traced to identify active members of the community and their metabolic functions. While much of this work has focused on ¹³C or ¹⁵N labeling, deuterated compounds also hold significant potential. For example, deuterated water has been successfully used as a quantitative tracer to track stimulated microbial methane (B114726) production. nsf.gov

The use of this compound as an internal standard is essential for accurately quantifying DNA synthesis and turnover rates within these complex communities, providing insights into microbial growth dynamics. nih.gov As analytical methods become more sensitive, it will be possible to trace the flow of labeled nucleosides through microbial food webs and investigate the intricate metabolic cross-feeding that structures these communities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.